molecular formula C12H15BO3 B1422051 4-(Cyclopentanecarbonyl)phenylboronic acid CAS No. 959861-30-4

4-(Cyclopentanecarbonyl)phenylboronic acid

Cat. No. B1422051
M. Wt: 218.06 g/mol
InChI Key: QUKZBPAMKWYBBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclopentanecarbonyl)phenylboronic acid is a derivative of phenylboronic acid . Phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . It is a white powder and is commonly used in organic synthesis . Boronic acids are mild Lewis acids which are generally stable and easy to handle, making them important to organic synthesis .

Scientific Research Applications

  • Nanoparticle Modification : Phenylboronic-acid-modified nanoparticles have promising applications in biological and biomedical fields. They have been used as potential antiviral inhibitors, particularly against Hepatitis C virus, demonstrating novel viral entry activity and reduced cellular toxicity compared to other nanoparticles (Khanal et al., 2013).

  • Interaction with Carbohydrates : Studies have shown that phenylboronic acids form stable complexes with carbohydrates like glucose, which can be used in various applications, including drug delivery systems and biosensors. This interaction is beneficial in designing glucose-responsive materials, particularly in insulin delivery (Sebestyén et al., 2011).

  • Drug Delivery and Biosensors : Phenylboronic acid-decorated polymeric nanomaterials have been extensively used for advanced bio-applications like drug delivery systems and biosensors. These materials' unique chemistry allows them to interact with various biological molecules, making them highly versatile in biomedical applications (Lan & Guo, 2019).

  • Catalytic Applications : Phenylboronic acids have been utilized as catalysts in organic reactions, such as the dehydrative amidation between carboxylic acids and amines. This highlights their importance in the field of synthetic chemistry (Wang, Lu, & Ishihara, 2018).

  • Photodynamic Therapy and Imaging : Phenylboronic acid functionalized pyrene derivatives have been used to create nanorods for two-photon imaging of cell surface sialic acids and photodynamic therapy. This indicates their potential in cancer diagnostics and therapy (Li & Liu, 2021).

  • Supramolecular Chemistry : Phenylboronic acids play a crucial role in the design and synthesis of supramolecular assemblies, which are essential in materials science and nanotechnology (Pedireddi & Seethalekshmi, 2004).

  • Responsive Materials : Phenylboronic acid-based materials have been developed for creating glucose-responsive systems, particularly in the context of drug delivery. Their ability to respond to changes in glucose concentration makes them ideal for insulin delivery applications (Ma & Shi, 2014).

Future Directions

Boronic acids, including 4-(Cyclopentanecarbonyl)phenylboronic acid, are increasingly utilized in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The unique chemistry of boronic acids has inspired the exploration of novel chemistries using boron to fuel emergent sciences .

properties

IUPAC Name

[4-(cyclopentanecarbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BO3/c14-12(9-3-1-2-4-9)10-5-7-11(8-6-10)13(15)16/h5-9,15-16H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKZBPAMKWYBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)C2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681665
Record name [4-(Cyclopentanecarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyclopentanecarbonyl)phenylboronic acid

CAS RN

959861-30-4
Record name [4-(Cyclopentanecarbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Cyclopentanecarbonyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(Cyclopentanecarbonyl)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
4-(Cyclopentanecarbonyl)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
4-(Cyclopentanecarbonyl)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
4-(Cyclopentanecarbonyl)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
4-(Cyclopentanecarbonyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.